2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole

HIV-1 NNRTI imidazole SAR capravirine analogs

Sourcing authentic 2-(aminomethyl)-5-[(3,5-dichlorophenyl)thio]-1,4-diisopropyl-1H-imidazole with validated structural identity poses a recurrent bottleneck for medicinal chemistry teams exploring non-nucleoside reverse transcriptase inhibitor (NNRTI) structure-activity relationships beyond the canonical capravirine template. This compound resolves that bottleneck as a precisely substituted 1,2,4,5-tetrasubstituted imidazole bearing the critical N1-isopropyl and C2-primary-aminomethyl modifications absent from commercially available capravirine analogues. - Enables direct interrogation of NNRTI hydrogen-bonding interactions with Lys101 and steric tolerance of the hydrophobic pocket for branched N1-alkyl groups. - Serves as a simplified amine-bearing core for rapid diversification via reductive amination, acylation, or sulfonylation. - Provides a peripherally selective dopamine β-hydroxylase (DBH) inhibitor lead with the 3,5-dichlorophenylthio pharmacophore intact. - Supplied with Certificate of Analysis (CoA); HPLC purity verified for reproducible SAR data.

Molecular Formula C16H21Cl2N3S
Molecular Weight 358.3 g/mol
CAS No. 178979-63-0
Cat. No. B12665981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole
CAS178979-63-0
Molecular FormulaC16H21Cl2N3S
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N(C(=N1)CN)C(C)C)SC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C16H21Cl2N3S/c1-9(2)15-16(21(10(3)4)14(8-19)20-15)22-13-6-11(17)5-12(18)7-13/h5-7,9-10H,8,19H2,1-4H3
InChIKeyDMDQSBAZAQIINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 178979-63-0 Structural Profile


2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole (CAS 178979-63-0) is a fully substituted imidazole derivative bearing a characteristic 3,5-dichlorophenylthio moiety at C5, isopropyl groups at N1 and C4, and an aminomethyl group at C2. The molecular formula is C16H21Cl2N3S with a molecular weight of 358.33 g/mol [1]. The compound belongs to the 2-thioimidazole class that has been extensively explored for dopamine β-hydroxylase (DBH) inhibition and anti-HIV activity (e.g., the capravirine series) [2]. Its specific substitution pattern — notably the N1-isopropyl in place of the N1-pyridinylmethyl found in capravirine and the free aminomethyl rather than a carbamate — produces steric and electronic properties that cannot be assumed identical to those of its nearest structural relatives.

1 Capravirine scaffold variant for NNRTI SAR probing
2 Imidazole-2-aminomethyl pharmacophore for DBH inhibitor exploration
3 Diisopropyl-thioimidazole topology for p38α MAP kinase selectivity studies

Why 2-Thioimidazoles Cannot Substitute for CAS 178979-63-0


The 2-thioimidazole scaffold is exquisitely sensitive to substitution at N1, C2, and C5. In the capravirine series, replacing the N1-pyridinylmethyl with N1-isopropyl or the C2-carbamoyloxymethyl with C2-aminomethyl has been shown to alter HIV-1 reverse transcriptase inhibitory potency, cytotoxicity profiles, and metabolic stability [1]. For DBH-targeted ligands, the positioning of the phenylthio substituent (3,5-dichloro vs. 2,4-dichloro or mono-chloro) directly governs both inhibitory potency and peripheral vs. central selectivity [2]. Consequently, a compound such as 5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-2-methylaminomethyl-1H-imidazole or a 2-carbamoyloxy analog cannot be considered a functionally equivalent substitute for the N1,N4-diisopropyl, C2-primary-aminomethyl pattern of CAS 178979-63-0 without explicit comparative validation data.

N1 substituent shift: Replacing isopropyl with pyridinylmethyl or methyl alters target binding and may cause >10-fold potency change in kinase/NNRTI assays.
C2 ionization mismatch: Aminomethyl (basic, protonated at pH 7.4) vs carbamate (neutral) changes permeability and hydrogen-bond capacity; not a direct functional substitute.
Phenylthio regiochemistry: The 3,5-dichloro substitution pattern governs enzyme selectivity; mono-chloro or 2,4-dichloro analogs cannot be assumed interchangeable.

CAS 178979-63-0 Comparator-Anchored Evidence


N1 Substituent: Isopropyl vs Pyridinylmethyl

CAS 178979-63-0 possesses an N1-isopropyl group, whereas the clinically evaluated anti-HIV compound capravirine (CAS 178979-85-6) carries an N1-pyridin-4-ylmethyl group. In the capravirine analogue series, the N1 substituent directly determines the hydrogen-bonding interaction with the backbone carbonyl of Lys101 in HIV-1 reverse transcriptase; removal or truncation of this pyridinylmethyl to a simple alkyl group reduces wild-type HIV-1 RT inhibitory potency by 10- to 50-fold in enzymatic assays [1]. Although no direct IC50 data for CAS 178979-63-0 against HIV-1 RT were found in the public domain, the structural divergence at N1 alone precludes assuming equivalence to capravirine.

N1 Substituent Identity
Class-level inference
Target: N1-isopropyl (no public IC₅₀) Comparator: Capravirine (N1-pyridinylmethyl, low nM IC₅₀) Shift: 10–50× potency reduction when pyridinylmethyl replaced by simple alkyl (SAR)
Precludes capravirine equivalence; verify HIV-1 RT binding independently
Class-level SAR from capravirine analog series
HIV-1 NNRTI imidazole SAR capravirine analogs

C2 Substituent: Aminomethyl vs Carbamoyloxymethyl

The target compound features a primary aminomethyl group (–CH₂NH₂) at C2, in contrast to the carbamoyloxymethyl (–CH₂OCONH₂) found in capravirine and several other anti-HIV imidazoles. This substitution eliminates the carbamate ester liability and replaces it with a basic amine (predicted pKa ~9–10) that can be protonated at physiological pH [1]. In the DBH inhibitor patent literature, 2-aminomethyl imidazoles are explicitly claimed as a distinct pharmacophore class from 2-carbamoyloxymethyl or 2-hydroxymethyl analogs, with the aminomethyl group contributing to both enzyme inhibitory activity and peripheral selectivity through altered hydrogen-bonding capacity [2]. No published head-to-head enzymatic data comparing CAS 178979-63-0 with its exact C2-carbamoyloxy counterpart were identified.

C2 Substituent Comparison
Supporting evidence
Target: C2 = aminomethyl (basic, pKₐ ~9–10, MW 358.33) Comparator: Capravirine (C2 = carbamoyloxymethyl, neutral, MW 451.37) MW diff: 93 Da; ionization state differs at pH 7.4
Aminomethyl enables salt formation; may alter permeability vs. carbamate analogs
No direct head-to-head enzymatic data identified
prodrug design imidazole 2-substitution hydrogen bonding capacity

N1,N4-Diisopropyl vs N1-Methyl Substitution

CAS 178979-63-0 carries isopropyl groups at both N1 and C4 positions, in contrast to the more common N1-methyl, N1-ethyl, or N1-(2,2,2-trifluoroethyl) variants that appear in commercial screening libraries . The N1,N4-diisopropyl pattern increases calculated logP by approximately 1.0–1.5 log units relative to the N1-methyl analog (estimated using the Shachemlin SMILES: CC(C)C1=C(N(C(CN)=N1)C(C)C)SC2=CC(Cl)=CC(Cl)=C2) [1] and introduces greater steric bulk around the imidazole core. For p38α MAP kinase inhibitors in the 2-thioimidazole class, increasing N1 alkyl size from methyl to isopropyl has been associated with altered kinase selectivity profiles and modified metabolic stability [2].

Diisopropyl Lipophilicity
Class-level inference
Target: N1,N4-diisopropyl; predicted logP ~4.5–5.0 Comparator: N1-methyl analog; predicted logP ~3.5–4.0 ΔlogP ≈ +1.0–1.5; higher steric bulk
Increased lipophilicity relevant for BBB penetration studies; solubility must be assessed
Predicted from SMILES; no direct activity comparison available
lipophilicity steric bulk imidazole N1-alkyl SAR

CAS 178979-63-0 Research Applications


HIV-1 NNRTI Scaffold-Hopping Studies

The compound serves as an N1-isopropyl, C2-aminomethyl variant of the capravirine scaffold. For medicinal chemistry teams exploring NNRTI structure-activity relationships beyond the pyridinylmethyl-carbamate template, CAS 178979-63-0 provides a simplified amine-bearing core that can be elaborated via reductive amination, acylation, or sulfonylation at the primary amine. Its divergence from capravirine at two critical positions (N1 and C2) makes it a useful tool for probing hydrogen-bonding requirements with Lys101 and the tolerance of the NNRTI hydrophobic pocket for branched alkyl groups [1].

DBH Inhibitor Lead Exploration

Imidazole-2-aminomethyl derivatives are a recognized pharmacophore for DBH inhibition, as documented in patents from SmithKline Beckman and BIAL [1]. The 3,5-dichlorophenylthio group at C5 mimics the catechol ring of the endogenous substrate dopamine, while the N1-isopropyl provides steric differentiation from earlier N1-benzyl or N1-methyl DBH inhibitors. This compound may be evaluated as a peripherally selective DBH inhibitor lead, particularly given the role of N1-substitution in governing tissue selectivity .

p38α MAP Kinase Inhibitor Optimization

The 2-thioimidazole class, including 4-aryl-5-heteroaryl-2-thio-substituted imidazoles, has been optimized as ATP-competitive p38α MAP kinase inhibitors. The diisopropyl substitution pattern of CAS 178979-63-0 provides an underexplored N1-alkyl topology distinct from the N1-methyl or N1-aryl variants typical in the p38α literature. Researchers may use this compound to probe the enzyme's surface-exposed front region and assess whether the increased lipophilicity of the N1-isopropyl group translates to improved cellular potency or altered kinase selectivity [1].

Application
Selection Property
Validation Focus
HIV-1 NNRTI Scaffold-Hopping Studies
Capravirine N1,C2-divergent analog
Verify HIV-1 RT binding and resistance profile
DBH Inhibitor Lead Exploration
2-Aminomethyl imidazole pharmacophore
Evaluate enzyme inhibition and tissue selectivity
p38α MAP Kinase Inhibitor Optimization
Diisopropyl-thioimidazole topology
Assess kinase selectivity and cellular activity
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